molecular formula C20H16FN3OS B3412706 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 933216-59-2

6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3412706
CAS No.: 933216-59-2
M. Wt: 365.4 g/mol
InChI Key: SQVCJTVEHDBPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:

  • Position 3: A methyl group, enhancing steric stability and influencing molecular conformation.
  • Position 2: A carboxamide moiety linked to a 3-methylphenyl substituent, which may optimize solubility and receptor affinity compared to alkyl or hydrazide derivatives .

This compound belongs to a class of imidazo[2,1-b]thiazole derivatives investigated for diverse pharmacological activities, including anticancer and acetylcholinesterase inhibitory effects . Its synthesis likely involves condensation of imidazo[2,1-b]thiazole precursors with activated carboxylic acid derivatives or coupling agents .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-12-4-3-5-16(10-12)22-19(25)18-13(2)24-11-17(23-20(24)26-18)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCJTVEHDBPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb). This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s function. This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a deficiency of Coenzyme A. This deficiency can have downstream effects on various metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and the citric acid cycle.

Biological Activity

6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the imidazo[2,1-b][1,3]thiazole core, substituted with a 4-fluorophenyl group and a 3-methylphenyl moiety. Its molecular formula is C15H14FN3SC_{15}H_{14}FN_3S with a molecular weight of approximately 285.35 g/mol. The presence of the fluorine atom is notable for enhancing biological activity through increased lipophilicity and potential receptor binding affinity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, revealing significant antiproliferative effects against several cancer cell lines and promising antimicrobial properties.

Anticancer Activity

  • Cytotoxicity : The compound demonstrated potent cytotoxicity against a range of cancer cell lines. For instance, it exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) .
  • Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that it affects key regulatory proteins involved in cell survival and proliferation .
Cell Line GI50 Value (µM) Mechanism
HeLa2.5Apoptosis induction
MCF-73.0Cell cycle arrest
Capan-14.0Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial efficacy:

  • Antitubercular Activity : It showed promising results against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition . This suggests potential for development as an anti-tuberculosis agent.
  • Broad-Spectrum Activity : The compound was also tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Cancer Cell Lines :
    • A study assessed the effect of this compound on multiple cancer cell lines including pancreatic cancer (SUIT-2) and breast cancer (MCF-7). Results indicated significant dose-dependent inhibition of cell proliferation .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation demonstrated that the compound effectively inhibited M. tuberculosis with minimal cytotoxicity towards human lung fibroblasts at higher concentrations (>128 µM), suggesting a favorable therapeutic index .

Scientific Research Applications

Biological Activities

The applications of this compound primarily revolve around its biological activities, which have been explored in several studies:

Anticancer Activity

Recent research indicates that compounds similar to imidazo[2,1-b][1,3]thiazoles exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole can inhibit specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

Imidazo-thiazole derivatives have also been investigated for their antimicrobial activities. The presence of the fluorophenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various strains of bacteria and fungi.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research has indicated that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of compounds related to 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial ActivityShowed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro by over 50% at concentrations ≤ 5 µM.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions where various precursors are combined under specific conditions to yield the final product. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl group (if present in analogs) and aromatic systems undergo oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey ObservationsSource
H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4hSulfoxide derivativeSelective oxidation of S-methyl to sulfoxide without ring degradation,
KMnO<sub>4</sub> (acidic medium)Cleavage of thiazole ring to sulfonic acidObserved in analogs with electron-deficient rings

Reduction Reactions

Nitro groups (in related nitrophenyl analogs) and disulfide bonds are susceptible to reduction:

Reagent/ConditionsProduct FormedYield & SelectivitySource
H<sub>2</sub>/Pd-C (1 atm, EtOH)Aminophenyl derivative85% yield; retains imidazo-thiazole core
NaBH<sub>4</sub>, THF, 0°CPartial reduction of conjugated systemsLimited to specific substituents

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution, while the carboxamide enables acyl transfer:

Reaction TypeReagents/ConditionsProductsNotesSource
SNAr (Aromatic substitution)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CReplacement of fluorine with -OCH<sub>3</sub> or -NH<sub>2</sub>Requires electron-withdrawing groups,
Amide hydrolysis6M HCl, reflux, 12hCarboxylic acid derivativeQuantitative conversion

Cyclization and Cross-Coupling

The imidazo-thiazole core facilitates metal-catalyzed coupling and annulation:

Reaction TypeCatalysts/ConditionsProductsApplicationSource
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneBiaryl derivativesExtends π-conjugation
Intramolecular cyclizationCuI, 1,10-phenanthroline, 120°CTetracyclic fused systemsEnhances bioactivity

Functional Group Interconversion

The carboxamide group undergoes transformations critical for derivatization:

ReactionReagentsProductsEfficiencySource
Carboxamide → ThioamideLawesson’s reagent, tolueneThioamide analog78% yield
EsterificationSOCl<sub>2</sub>, MeOHMethyl esterNear-quantitative

Photochemical and Thermal Stability

Studies on structural analogs reveal:

  • Photodegradation : UV irradiation (254 nm) cleaves the imidazo-thiazole ring, forming sulfonamide byproducts.

  • Thermal decomposition : Above 200°C, decarboxylation occurs, releasing CO<sub>2</sub> and forming methylimidazo-thiazole.

Comparative Reactivity with Analogues

Key differences in reactivity compared to similar compounds:

Compound ModificationReactivity ChangeReasonSource
Replacement of 4-F with 4-NO<sub>2</sub>Enhanced electrophilic substitutionNitro group’s stronger -I effect
Methyl → Ethyl at N-3Reduced oxidation stabilitySteric hindrance at reaction sites

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 6-(4-Fluorophenyl), 3-methyl, N-(3-methylphenyl)carboxamide Under investigation Structural optimization for balanced lipophilicity (logP ~3.5*) and solubility.
7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f) 7-sulfonamide, 2-(4-fluorophenyl) Anticancer (Hep G2 IC₅₀ = 0.097 µM) Sulfonamide enhances DNA fragmentation; fluorophenyl boosts potency.
6-(4-Fluorophenyl)-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide 6-(4-Fluorophenyl), N-(3-CF₃-phenyl) Not reported Trifluoromethyl group increases metabolic stability (MW = 419.4).
2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide (3) Acetohydrazide at position 2 Acetylcholinesterase inhibition (IC₅₀ = 8.2 µM) Hydrazide derivatives show moderate activity; carboxamide analogues may improve stability.
6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride 6-(3-Fluorophenyl), carboxylic acid Preclinical evaluation Acid form facilitates salt formation (solubility >10 mg/mL in DMSO).

Notes:

  • *Estimated logP using ChemDraw Professional 20.0.

Pharmacological and Physicochemical Comparisons

Electronic Effects :

  • Sulfonamide vs. Carboxamide : Sulfonamide-containing analogues (e.g., compound 3f) exhibit superior anticancer activity due to enhanced DNA interaction , while carboxamides (e.g., target compound) may offer better metabolic stability and oral bioavailability .

Steric and Solubility Profiles :

  • N-(3-Methylphenyl) substitution balances lipophilicity and solubility, contrasting with more polar groups (e.g., pyridinylmethyl in BI82825 ) or bulkier substituents (e.g., trifluoromethylphenyl ).

Q & A

How can the synthesis of 6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide be optimized to improve yield and purity?

Answer:
The compound’s synthesis involves multi-step reactions, including imidazo[2,1-b]thiazole ring formation and subsequent carboxamide coupling. Key optimization strategies include:

  • Catalyst Selection : Use of coupling agents like EDCI/HOBt for amide bond formation, as seen in analogous imidazo-thiazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while recrystallization from ethanol/water mixtures improves purity .
  • Temperature Control : Gradual heating (e.g., 60–80°C) during cyclization steps minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC can isolate the target compound with >95% purity .

What advanced spectroscopic and computational methods are recommended to resolve structural ambiguities in this compound?

Answer:

  • Multi-Nuclear NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6) can confirm substituent positions, with characteristic peaks for fluorophenyl (~7.3–7.8 ppm) and methyl groups (~2.4 ppm) .
  • X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction (as in structurally related imidazo-thiazoles) provides unambiguous proof .
  • DFT Calculations : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to validate functional groups .

How should researchers design in vitro assays to evaluate this compound’s bioactivity, such as acetylcholinesterase inhibition or cytotoxicity?

Answer:

  • Acetylcholinesterase (AChE) Inhibition :
    • Use Ellman’s assay with human recombinant AChE, measuring thiocholine production at 412 nm. Include donepezil as a positive control .
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the AChE active site .
  • Cytotoxicity Screening :
    • Utilize the NCI-60 panel for primary evaluation, focusing on log10_{10}GI50_{50} values. Follow up with dose-response assays (e.g., 0.1–100 µM) in prostate (PC-3) or breast cancer cell lines .
    • Validate mechanisms via flow cytometry (apoptosis) and Western blotting (Bcl-2, caspase-3) .

How can structure-activity relationship (SAR) studies be structured to identify critical substituents for bioactivity?

Answer:

  • Derivative Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents. Modify the 3-methyl group to bulkier alkyl chains (e.g., isopropyl) .
  • Bioactivity Profiling : Test derivatives against AChE and cancer cell lines. Correlate substituent effects with IC50_{50} values.
  • Computational SAR : Use CoMFA or CoMSIA models to map electrostatic/hydrophobic contributions to activity .

How should contradictory data on this compound’s bioactivity across studies be addressed methodologically?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., PC-3 vs. HeLa), incubation times (48–72 hr), and solvent controls (DMSO ≤0.1%) .
  • Data Normalization : Express results as % inhibition relative to vehicle controls and validate with orthogonal assays (e.g., ATP-luminescence vs. MTT) .
  • Meta-Analysis : Compare log10_{10}GI50_{50} values from NCI-60 data with independent studies to identify outliers .

What molecular modeling approaches are suitable for predicting this compound’s interaction with nuclear receptors like CAR/PXR?

Answer:

  • Docking Simulations : Use Glide (Schrödinger) to dock the compound into CAR/PXR ligand-binding domains (PDB: 1XV9 for CAR). Prioritize poses with hydrogen bonds to Arg255^{255} (CAR) or Ser247^{247} (PXR) .
  • MD Simulations : Run 100-ns trajectories in Desmond to assess binding stability. Calculate binding free energy (MM-PBSA) .
  • In Vitro Validation : Use reporter gene assays (e.g., hCAR/hPXR-transfected HepG2 cells) to confirm activation/inhibition .

What challenges arise when scaling up the synthesis, and how can they be mitigated?

Answer:

  • Reaction Exotherms : Implement jacketed reactors with temperature control to prevent thermal degradation during imidazo-thiazole cyclization .
  • Purification Bottlenecks : Replace column chromatography with continuous flow crystallization or centrifugal partition chromatography .
  • Process Analytics : Use inline FTIR or PAT tools to monitor intermediate formation and ensure batch consistency .

How can metabolic stability and CYP450 inhibition risks be assessed preclinically?

Answer:

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Measure parent compound depletion via LC-MS/MS over 60 min .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to characterize phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.